molecular formula C8H5BrN2O2 B13012772 Methyl 6-bromo-5-cyanopicolinate

Methyl 6-bromo-5-cyanopicolinate

Cat. No.: B13012772
M. Wt: 241.04 g/mol
InChI Key: YBCXKIGHIQITKU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-cyanopicolinate is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a pyridine ring.

Preparation Methods

The synthesis of Methyl 6-bromo-5-cyanopicolinate typically involves the bromination of 6-cyanopicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 6-bromo-5-cyanopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-bromo-5-cyanopicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-cyanopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-bromo-5-cyanopicolinate can be compared with other similar compounds, such as:

    Methyl 5-bromo-6-cyanopicolinate: Similar in structure but with different substitution patterns on the pyridine ring.

    Methyl 6-bromo-4-cyanopicolinate: Another isomer with the cyano group at a different position.

    Methyl 6-chloro-5-cyanopicolinate: Similar compound with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .

Biological Activity

Methyl 6-bromo-5-cyanopicolinate is a chemical compound recognized for its unique structural features, which include a bromine atom and a cyano group attached to a pyridine ring. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities, particularly in neuroprotection and enzyme inhibition.

  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : Approximately 241.04 g/mol
  • Structural Features : The presence of both a bromine atom and a cyano group contributes to its distinct reactivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in binding, leading to modulation of various biological pathways. Research indicates that the compound may inhibit pro-inflammatory cytokines and reactive oxygen species, which are implicated in neurodegenerative diseases.

Biological Activities

  • Neuroprotective Effects :
    • Studies suggest that this compound exhibits neuroprotective properties by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. Research has shown that derivatives of this compound can achieve significant inhibition against various MBLs, indicating its potential as a scaffold for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUniqueness
Ethyl 6-bromopicolinateSimilar structure but lacks the cyano groupAbsence of cyano group
Methyl 5-bromo-6-methylpicolinateContains a methyl group instead of a cyano groupDifferent functional group
tert-Butyl 6-bromo-5-cyanopicolinateHas a tert-butyl group instead of methylVariation in alkyl substituent
6-Bromonicotinic acid ethyl esterContains an ethyl ester but lacks cyano functionalityDifferent functional groups

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluating the inhibition of various MBLs found that this compound derivatives exhibited varying degrees of activity, with some compounds showing low IC₅₀ values against specific MBLs (NDM-1, IMP-1, VIM-2) .
    CompoundNDM-1 (IC₅₀)IMP-1 (IC₅₀)VIM-2 (IC₅₀)
    DPA0.33 ± 0.042.54 ± 0.042.34 ± 0.04
    Compound 10.064 ± 0.0010.85 ± 0.060.85 ± 0.02
    Compound 20.068 ± 0.0020.63 ± 0.010.62 ± 0.01
  • Neuroprotective Mechanisms :
    • Further investigations into the neuroprotective effects highlighted that this compound could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

methyl 6-bromo-5-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3

InChI Key

YBCXKIGHIQITKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C#N)Br

Origin of Product

United States

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